(E)-2-(2-(hydroxyimino)acetamido)benzoic acid
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Overview
Description
(E)-2-(2-(hydroxyimino)acetamido)benzoic acid is an organic compound with a complex structure that includes both hydroxyimino and acetamido functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with hydroxylamine to form the hydroxyimino derivative. This is followed by acylation with acetic anhydride to introduce the acetamido group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(hydroxyimino)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
(E)-2-(2-(hydroxyimino)acetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamido group may also interact with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: Lacks the hydroxyimino and acetamido groups, making it less reactive in certain chemical reactions.
Hydroxybenzoic acids: Similar structure but without the acetamido group, leading to different chemical properties and applications.
Acetamidobenzoic acids:
Uniqueness
(E)-2-(2-(hydroxyimino)acetamido)benzoic acid is unique due to the presence of both hydroxyimino and acetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[(2E)-2-hydroxyiminoacetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-4-2-1-3-6(7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECZOKZNVYPQT-BJMVGYQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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